![molecular formula C15H16ClN3 B14327143 (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride is a chemical compound with a molecular formula of C15H17Cl2N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Aminomethylation: The benzylated benzimidazole is further reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzimidazole ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
Medically, derivatives of benzimidazole, including this compound, are explored for their antimicrobial, antifungal, and anticancer properties. They are also investigated for their potential use in treating parasitic infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
作用機序
The mechanism of action of (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 1-Benzyl-2-chloro-1H-benzo[D]imidazole
- 1-Benzyl-1H-benzo[D]imidazol-2-amine
- 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[D]imidazole
Uniqueness
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and aminomethyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other benzimidazole derivatives.
特性
分子式 |
C15H16ClN3 |
|---|---|
分子量 |
273.76 g/mol |
IUPAC名 |
(1-benzylbenzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H15N3.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11,16H2;1H |
InChIキー |
FKBQMNWJPLPRBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


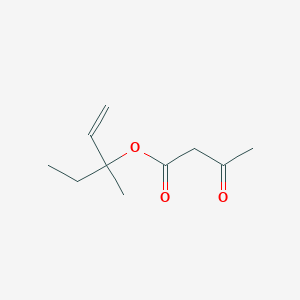
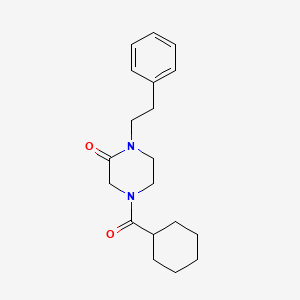
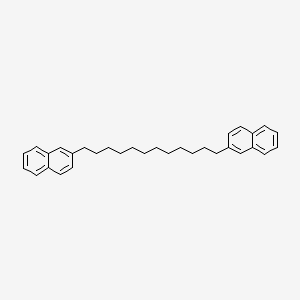
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
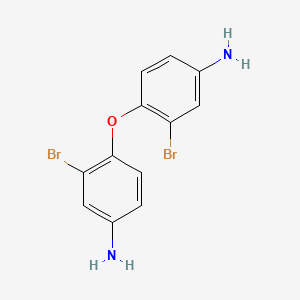
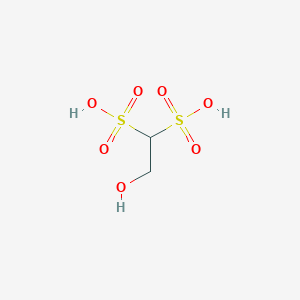
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)

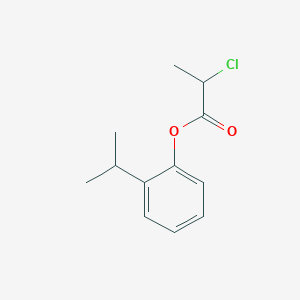
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
